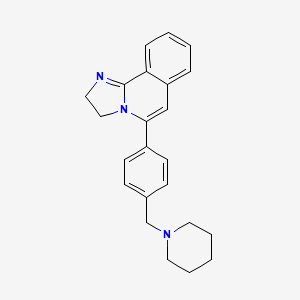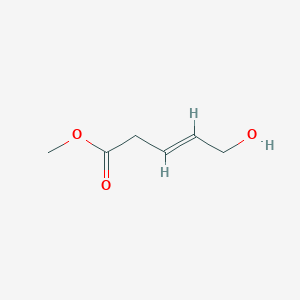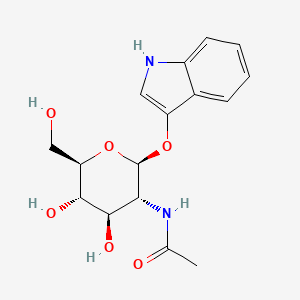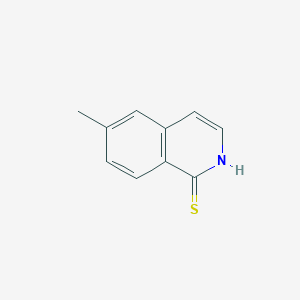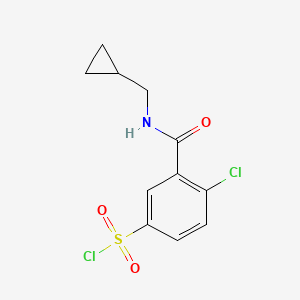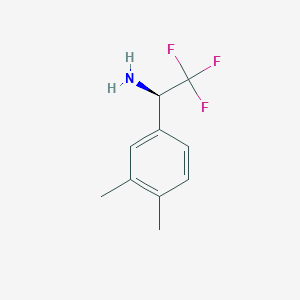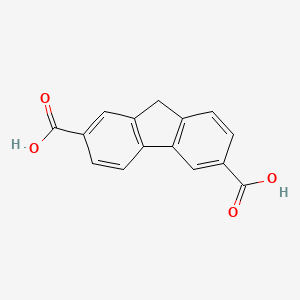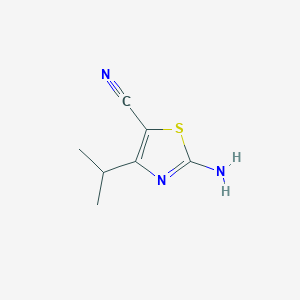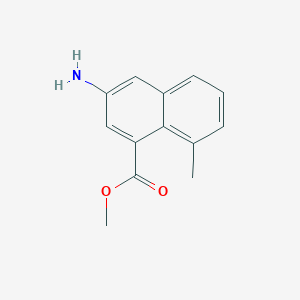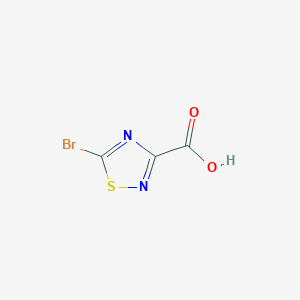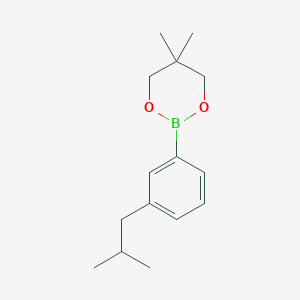
1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H6BrClO2. This compound is known for its unique structure, which includes bromine, chlorine, and hydroxyl groups attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-hydroxyacetophenone using bromine in the presence of a suitable solvent like chloroform . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenyl derivatives.
- Oxidation reactions can produce ketones or aldehydes.
- Reduction reactions can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
- 1-(2-Bromo-5-hydroxyphenyl)ethan-1-one
- 1-(4-Bromo-2-hydroxyphenyl)ethan-1-one
- 1-(3,5-Dibromo-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(2-Bromo-4-chloro-5-hydroxyphenyl)ethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibition profiles and chemical reactivity, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C8H6BrClO2 |
|---|---|
Peso molecular |
249.49 g/mol |
Nombre IUPAC |
1-(2-bromo-4-chloro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6BrClO2/c1-4(11)5-2-8(12)7(10)3-6(5)9/h2-3,12H,1H3 |
Clave InChI |
LLRYJCCYMMABIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
